4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid
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Overview
Description
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid is an organic compound with the molecular formula C8H10N2O6S. It is a derivative of benzene, featuring a nitro group, a sulfonic acid group, and a hydroxyethylamino group. This compound is of interest due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid typically involves the nitration of 4-aminobenzenesulfonic acid followed by the introduction of the hydroxyethyl group. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and prevent over-nitration. The resulting nitro compound is then reacted with ethylene oxide or ethylene chlorohydrin in the presence of a base such as sodium hydroxide to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The nitration and subsequent hydroxyethylation steps are optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Amines, alcohols, bases like sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 4-[(2-Aminoethyl)amino]-3-nitrobenzene-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-[(2-Carboxyethyl)amino]-3-nitrobenzene-1-sulfonic acid.
Scientific Research Applications
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid depends on its application. In biochemical assays, it acts as a substrate that undergoes enzymatic reactions, allowing researchers to study enzyme activity and kinetics. The compound’s functional groups enable it to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyethyl)amino]-3-nitrobenzamide: Similar structure but with an amide group instead of a sulfonic acid group.
4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid: Contains a carboxylic acid group instead of a sulfonic acid group.
4-[(2-Hydroxyethyl)amino]-3-nitrophenol: Features a hydroxyl group instead of a sulfonic acid group.
Uniqueness
4-[(2-Hydroxyethyl)amino]-3-nitrobenzene-1-sulfonic acid is unique due to the presence of both a sulfonic acid group and a hydroxyethylamino group, which confer specific chemical reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring water solubility and specific reactivity patterns.
Properties
CAS No. |
741635-22-3 |
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Molecular Formula |
C8H10N2O6S |
Molecular Weight |
262.24 g/mol |
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C8H10N2O6S/c11-4-3-9-7-2-1-6(17(14,15)16)5-8(7)10(12)13/h1-2,5,9,11H,3-4H2,(H,14,15,16) |
InChI Key |
UCQALGQGCKIQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
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